An In-depth Technical Guide to the Exact Mass and Molecular Weight of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
An In-depth Technical Guide to the Exact Mass and Molecular Weight of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Distinction Between Exact Mass and Molecular Weight in Scientific Research
In the landscape of chemical analysis and drug development, the precise characterization of a molecule is paramount. Among the fundamental properties, mass is a cornerstone of a compound's identity. However, the seemingly interchangeable terms "molecular weight" and "exact mass" represent distinct concepts with significant implications for experimental design and data interpretation. This guide will provide an in-depth exploration of these two crucial parameters, using 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene as a case study.
Molecular weight (or molar mass) is an average value derived from the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. It is expressed in grams per mole ( g/mol ) and is the value typically used in stoichiometric calculations for bulk materials.
Exact mass , on the other hand, is the calculated mass of a molecule based on the most abundant isotope of each element. It is a theoretical value expressed in Daltons (Da) and is of paramount importance in high-resolution mass spectrometry, where it allows for the unambiguous determination of elemental composition. For drug development professionals, understanding the exact mass is critical for metabolite identification, impurity profiling, and pharmacokinetic studies.
This guide will delve into the theoretical basis of these concepts and provide practical, field-proven methodologies for their experimental determination and computational calculation.
Physicochemical Properties of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, also known by its systematic name Benzene, 1-ethyl-2-(2-propynyloxy)-, is an aromatic ether with the molecular formula C₁₁H₁₂O. While a dedicated entry for this specific molecule is not available in major public databases, its fundamental properties can be accurately calculated and are confirmed by data for its isomers, such as 2-Acetylindane.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | Calculated |
| Molecular Weight | 160.21 g/mol | Calculated; Confirmed by isomer data[1] |
| Exact Mass | 160.088815 Da | Calculated; Confirmed by isomer data[1] |
The structural representation of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is as follows:
Caption: Chemical structure of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.
Determination of Molecular Weight: A Practical Approach
The molecular weight of a compound like 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, which is a relatively small organic molecule, is most commonly determined indirectly through techniques that rely on colligative properties or, more frequently in a modern laboratory setting, through chromatographic methods. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of a sample.[2][3]
Experimental Protocol: Molecular Weight Estimation by Size-Exclusion Chromatography (SEC)
The underlying principle of SEC is the separation of molecules based on their hydrodynamic volume in solution.[3] The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.[2]
Workflow for SEC-based Molecular Weight Determination
Caption: Workflow for molecular weight determination using SEC.
Step-by-Step Methodology:
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Column Selection and Calibration:
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Select a SEC column with a pore size appropriate for the expected molecular weight range of the analyte. For a small molecule like 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (160.21 g/mol ), a column with a small pore size (e.g., 100 Å) is suitable.
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Prepare a series of molecular weight standards of known molecular weights that bracket the expected molecular weight of the sample.
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Inject the standards individually or as a cocktail and record their elution volumes (Ve).
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Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) of the standards against their corresponding elution volumes.
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-
Sample Preparation:
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Accurately weigh a small amount of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene and dissolve it in the mobile phase to be used for the SEC analysis. The concentration should be within the linear range of the detector.
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Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
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-
Chromatographic Analysis:
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Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
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Inject the prepared sample solution onto the column.
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Monitor the elution profile using a suitable detector, typically a refractive index (RI) or a UV detector.
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-
Data Analysis and Molecular Weight Calculation:
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Determine the elution volume (Ve) corresponding to the peak of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.
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Using the calibration curve generated in step 1, interpolate the log MW of the sample from its measured elution volume.
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Calculate the molecular weight by taking the antilog of the interpolated value.
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Determination of Exact Mass: The Power of High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule.[4][5] Unlike nominal mass spectrometry which provides integer masses, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places.[5][6] This high level of precision allows for the determination of the elemental composition of a molecule.
Experimental Protocol: Exact Mass Determination by HRMS
Workflow for HRMS-based Exact Mass Determination
Caption: Workflow for exact mass determination using HRMS.
Step-by-Step Methodology:
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Instrument Calibration:
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Calibrate the HRMS instrument using a standard calibration solution containing compounds of known exact masses across the desired mass range. This is crucial for achieving high mass accuracy.[4]
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-
Sample Preparation and Introduction:
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Prepare a dilute solution of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
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The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
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-
Ionization:
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Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation. In positive ion mode, this will typically produce the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺.[4]
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-
Mass Analysis:
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The ions are transferred to the high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
The instrument measures the m/z of the ions with high precision.
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-
Data Processing and Interpretation:
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The acquired mass spectrum will show a peak corresponding to the molecular ion of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene. For the protonated molecule, the expected m/z would be approximately 161.09664.
-
The instrument software will calculate the exact mass of the neutral molecule from the measured m/z of the ion.
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The high mass accuracy (typically <5 ppm) allows for the confident determination of the elemental formula (C₁₁H₁₂O).[7]
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Computational Chemistry: In Silico Determination of Mass
In addition to experimental methods, the molecular weight and exact mass of a molecule can be readily calculated using computational chemistry software.[1] These programs utilize the standard atomic weights for molecular weight and the masses of the most abundant isotopes for the exact mass.
Procedure for Computational Calculation:
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Structure Input: The chemical structure of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is drawn using a chemical drawing program.
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Property Calculation: The software's built-in tools are used to calculate the physicochemical properties, including molecular weight and exact mass.
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Verification: The calculated values serve as a theoretical benchmark for experimental results.
A variety of software packages are available for these calculations, ranging from standalone desktop applications to web-based tools.[1][8][9]
Conclusion
A thorough understanding and accurate determination of both the molecular weight and exact mass of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene are fundamental for its application in research and development. While molecular weight is essential for stoichiometric considerations in bulk, the exact mass, determined with high-resolution mass spectrometry, provides an unambiguous confirmation of its elemental composition. The integration of experimental techniques like SEC and HRMS with computational tools provides a robust framework for the comprehensive characterization of this and other novel chemical entities, ensuring data integrity and accelerating the pace of scientific discovery.
References
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PubChem. 2-Acetylindane. National Center for Biotechnology Information. [Link]
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CLEN Method. Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. ILIADe code 554. [Link]
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Pleil, J. D., Stiegel, M. A., & Sobus, J. R. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of breath research, 10(3), 037102. [Link]
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Lee, S. H., & Lee, D. Y. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education, 100(12), 5035-5041. [Link]
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Bitesize Bio. (2025, February 1). Size-Exclusion Chromatography: Molecular Weight in 4 Steps. [Link]
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Shimadzu. Size Exclusion Chromatography (SEC). [Link]
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Waters Corporation. Advances in Size-Exclusion Chromatography for the Analysis of Small Proteins and Peptides: Evaluation of Calibration Curves for Molecular Weight Estimation. [Link]
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G-Biosciences. Size Exclusion Chromatography. [Link]
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Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
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ChemCalc. Molecular formula finder from monoisotopic mass. [Link]
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Cambridge MedChem Consulting. Computation Chemistry Tools. [Link]
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